ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of piperidinecarboxylate and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate involves the inhibition of various enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate in lab experiments include its high yield and purity, as well as its significant antitumor and neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate. These include:
1. Further studies to determine its optimal dosage and administration in the treatment of cancer and neurodegenerative diseases.
2. Development of novel formulations and delivery systems to improve its bioavailability and reduce its potential toxicity.
3. Investigation of its potential applications in other fields, such as agriculture and environmental science.
4. Identification of its molecular targets and mechanisms of action to facilitate the development of more potent and selective analogs.
In conclusion, ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is a promising chemical compound that has the potential to revolutionize the treatment of cancer and neurodegenerative diseases. Its significant antitumor and neuroprotective effects make it an attractive candidate for further research and development. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.
Synthesemethoden
The synthesis of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate involves the reaction of 3-(4-fluorobenzyl)-3-piperidinecarboxylic acid with 3,5-dimethyl-2-furoic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 1-(3,5-dimethylfuran-2-carbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-4-27-21(26)22(13-17-6-8-18(23)9-7-17)10-5-11-24(14-22)20(25)19-15(2)12-16(3)28-19/h6-9,12H,4-5,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKLVSGZMBBCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C=C(O2)C)C)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.